molecular formula C11H7ClN2S2 B1615236 2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile CAS No. 214330-86-6

2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile

Cat. No.: B1615236
CAS No.: 214330-86-6
M. Wt: 266.8 g/mol
InChI Key: CANYQQYSCBFNGV-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile is a dicyanoketene acetal derivative characterized by a malononitrile core substituted with a 3-chlorophenylthio group and a methylthio group. This compound belongs to the class of α,α-dicyanoketene-N,S-acetals, which are versatile intermediates in heterocyclic synthesis. Its structure enables reactivity at the electron-deficient methylene carbon, facilitating cyclocondensation and nucleophilic addition reactions. The 3-chlorophenylthio substituent introduces steric and electronic effects that influence its reactivity and applications in medicinal chemistry and materials science .

The synthesis typically involves reacting 2-[bis(methylthio)methylene]malononitrile with 3-chlorothiophenol or a related aromatic thiol under basic conditions (e.g., potassium carbonate in DMF) .

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfanyl-methylsulfanylmethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S2/c1-15-11(8(6-13)7-14)16-10-4-2-3-9(12)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANYQQYSCBFNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)SC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650236
Record name {[(3-Chlorophenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214330-86-6
Record name {[(3-Chlorophenyl)sulfanyl](methylsulfanyl)methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Bis-Alkylthio Methylene Intermediates

Malononitrile reacts with carbon disulfide (CS₂) and alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) and a phase-transfer catalyst (tetrabutylammonium bromide, TBAB). For example:

  • Reactants : Malononitrile + CS₂ + 2 equivalents of methyl iodide → 2-[(bis-methylthio)methylene]malononitrile.
  • Conditions : DMF solvent, 0°C to room temperature, 24–48 hours.
Parameter Value/Detail
Yield 75%
Purification Silica gel chromatography (hexane/EtOAc)
Key Characterization ¹H NMR (δ 2.76 ppm, -SCH₃), 2209 cm⁻¹ (CN stretch in IR)

Step 2: Introduction of Additional Functional Groups

The intermediate reacts with malononitrile and a strong base (e.g., potassium tert-butoxide) to form a propenide salt. For example:

  • Reactants : 2-[(bis-methylthio)methylene]malononitrile + malononitrile + tBuOK → potassium [1,1,3,3-tetracyano-2-thiomethylpropenide].
  • Conditions : Ethanol solvent, reflux (1 hour), cooling to 4°C for crystallization.
Parameter Value/Detail
Yield 67%
Key Characterization ¹H NMR (δ 2.54 ppm, -CH₃)

Adaptation for 3-Chlorophenylthio Incorporation

To synthesize 2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile , the above method could be modified by:

  • Replacing one equivalent of methyl iodide with 3-chlorophenylthiol chloride during Step 1.
  • Optimizing stoichiometry to ensure selective substitution of one methylthio group with the bulkier 3-chlorophenylthio moiety.

Critical Considerations :

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitution.
  • Temperature Control : Lower temperatures (0–5°C) may minimize side reactions with aromatic thiols.
  • Purification Challenges : Column chromatography or recrystallization (e.g., using isopropyl alcohol) may be required due to increased hydrophobicity from the aryl group.

Comparative Analysis of Dehydrating Agents

Phosphorus-based dehydrating agents (e.g., PCl₅, POCl₃) are effective in malononitrile synthesis, but their use here would depend on the stability of the 3-chlorophenylthio group under acidic conditions.

Dehydrating Agent Applicability for Arylthio Derivatives
Phosphorus oxychloride Risk of electrophilic substitution on aromatic rings
Aluminum silicate adsorbents Safer for heat-sensitive substrates

Challenges and Optimization Opportunities

  • Regioselectivity : Competitive reactions between methyl and 3-chlorophenylthio groups may require careful stoichiometric control.
  • Crystallization : Use of low-molecular-weight alcohols (e.g., isopropyl alcohol) for recrystallization, as demonstrated in malononitrile purification.
  • Scalability : Vigorous agitation and adsorbents (e.g., diatomaceous earth) prevent viscous byproducts during large-scale reactions.

Chemical Reactions Analysis

2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the unique structural features of the compound, such as the chlorophenylthio and methylthio groups, which facilitate binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Key Differences
2-[(4-Chlorophenylamino)(methylthio)methylene]malononitrile (2a) 4-Chlorophenylamino, methylthio Amino group replaces thioether; para-chloro positioning enhances electronic delocalization .
2-[Methylthio(morpholino)methylene]malononitrile (2b) Morpholino, methylthio Cyclic secondary amine (morpholine) increases solubility and alters reactivity .
2-((3-Methylthiophen-2-yl)methylene)malononitrile 3-Methylthiophene Thiophene ring introduces π-conjugation for materials applications .
2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile Dithiazole, methylthio, chloro Dithiazole core enhances anti-viral activity via sulfur-rich pharmacophore .

Physicochemical Properties

  • Solubility: Morpholino-substituted derivatives (2b) exhibit higher aqueous solubility compared to arylthio analogs due to the polar morpholine ring .
  • Thermal Stability : Methylthio groups generally improve thermal stability, as evidenced by the synthesis of fused pyrimidines and triazines under reflux conditions .

Biological Activity

2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H8ClN2S2\text{C}_{11}\text{H}_{8}\text{ClN}_{2}\text{S}_{2}

This structure features a malononitrile core with chlorophenyl and methylthio substituents, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Anti-inflammatory : Reduction of inflammatory markers.

The biological activities are primarily attributed to the following mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation and increased apoptosis in cancer cells.
  • Interaction with Cellular Signaling Pathways : It may modulate pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.

Antimicrobial Activity

A study demonstrated that derivatives of malononitrile compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 25 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus30 µg/mL
P. aeruginosa35 µg/mL

This suggests that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies on cancer cell lines indicated that this compound induces apoptosis through caspase activation. The IC50 values for various cancer cell lines were determined as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

These results highlight its potential as an anticancer agent.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of malononitrile derivatives. For instance, modifications to the chlorophenyl group significantly impact antimicrobial potency and cytotoxicity profiles.

SAR Analysis

A comparative analysis of similar compounds revealed that:

  • Chlorine Substitution : Enhances lipophilicity, improving membrane penetration.
  • Thioether Linkage : Contributes to increased stability and bioactivity.

Q & A

Q. What are the established synthetic routes for 2-[(3-chlorophenylthio)(methylthio)methylene]-malononitrile, and how is its structure confirmed?

The compound is synthesized via multi-step reactions involving 2-(bis(methylthio)methylene)malononitrile as a precursor. Key steps include:

  • Step 1 : Reaction of 2-(bis(methylthio)methylene)malononitrile with aromatic amines (e.g., 3-chloroaniline) to form intermediates via nucleophilic substitution .
  • Step 2 : Cyclization or further functionalization with reagents like phenylhydrazine or α-bromocarbonyl compounds to generate heterocyclic derivatives .
    Structural confirmation relies on IR spectroscopy (C≡N stretching at ~2200 cm⁻¹, S–C vibrations at ~600–700 cm⁻¹) and NMR (1H/13C chemical shifts for aromatic protons, thiomethyl groups, and nitrile carbons) .

Q. How are spectroscopic techniques employed to resolve ambiguities in structural assignments?

  • Contradiction resolution : Conflicting spectral data (e.g., overlapping peaks in aromatic regions) are addressed by 2D NMR (COSY, HSQC) to map proton-proton and proton-carbon correlations .
  • IR-LD spectroscopy (linear-dichroic infrared) in nematic liquid crystals can distinguish between symmetric and asymmetric vibrational modes, aiding in unambiguous band assignments for thiomethyl and nitrile groups .

Q. What are the standard protocols for purity assessment and reaction monitoring?

  • TLC (silica gel, ethyl acetate/hexane eluents) is used to monitor reaction progress .
  • HPLC-MS or HRMS (high-resolution mass spectrometry) confirms molecular ion peaks and purity .

Advanced Research Questions

Q. How does this compound participate in regioselective reactions for heterocyclic synthesis?

  • The compound undergoes cyclocondensation with nucleophiles (e.g., cysteamine) to form thiazolidine or pyrazolo-pyrimidine derivatives. Regioselectivity is controlled by steric and electronic effects of substituents. For example, silver nitrate catalysis promotes selective N-terminal cysteine modification in peptides via thiol-vinyl sulfide exchange .
  • Mechanistic insight : The reaction proceeds through thiolate intermediate formation, followed by cyclization and elimination of dicyanomethanide .

Q. What is the role of this compound in developing anion sensors or supramolecular systems?

  • Derivatives like 2-aryl-4,5-dihydrothiazoles (ADT) exhibit dual hydrogen-bond donor properties, enabling selective anion recognition (e.g., CN⁻) with detection limits as low as 1.6 × 10⁻⁷ mol/L. Binding affinities are quantified via UV-vis titration and computational modeling .

Q. How do structural modifications influence antimicrobial activity?

  • Substitution with 1,3,4-thiadiazole groups enhances activity against S. aureus (35 mm inhibition zone at 200 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl), which increase membrane permeability .
  • SAR studies : Compare MIC values of derivatives with varying substituents using standardized broth microdilution assays .

Q. What methodologies are used to study its photophysical properties for optoelectronic applications?

  • UV-vis/PL spectroscopy in solvents of varying polarity (e.g., CH₂Cl₂, DMF) reveals solvatochromic shifts (λmax ~655 nm), indicating intramolecular charge transfer.
  • X-ray crystallography (e.g., triclinic crystal system, P1 space group) provides insights into π-stacking interactions and molecular packing for nanowire fabrication .

Q. How are computational methods applied to predict reactivity or optimize synthetic pathways?

  • DFT calculations (B3LYP/6-31G*) model transition states for key reactions (e.g., cyclization), predicting activation energies and regioselectivity .
  • Molecular docking evaluates binding modes with biological targets (e.g., EGFR-TK), guiding structural optimization for kinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile
Reactant of Route 2
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2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile

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